1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
Description
1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride is a bicyclic amine derivative with a phenyl-substituted 3-oxabicyclo[3.1.1]heptane framework. Its molecular formula is C₁₃H₁₈ClNO (molecular weight: 239.75 g/mol), and it is registered under CAS number 2919962-02-8 . The compound features a methanamine group attached to the bicyclo[3.1.1]heptane core, which includes an oxygen atom in the bridge structure (3-oxa) and a phenyl substituent at the 5-position.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11;/h1-5H,6-10,14H2;1H |
InChI Key |
XTSXLPIMYZNUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxabicyclo[3.1.1]heptane Core
The oxabicyclic ring system is typically constructed via intramolecular cyclization reactions involving precursors such as cyclopropane or cyclobutane derivatives bearing oxygen functionalities. Common methods include:
- Epoxide ring-opening followed by intramolecular nucleophilic substitution to form the bicyclic ether structure.
- Cycloaddition reactions such as [2+2] or [3+2] cycloadditions involving oxygen-containing dienes or alkenes.
Introduction of the Phenyl Group at the 5-Position
The phenyl substituent is introduced either:
- By using a phenyl-substituted starting material that participates in ring formation.
- Or by cross-coupling reactions (e.g., Suzuki or Negishi coupling) on a preformed bicyclic intermediate bearing a suitable leaving group at the 5-position.
Installation of the Methanamine Group at the 1-Position
The amine functionality is introduced through:
- Reductive amination of a corresponding aldehyde or ketone intermediate at the 1-position.
- Or by nucleophilic substitution of a leaving group (e.g., halide) with ammonia or an amine source.
After amine installation, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form oxabicyclo[3.1.1]heptane | Epoxide precursor, base or acid catalysis | ~70-85% | Intramolecular cyclization under controlled temperature |
| 2 | Phenyl substitution | Phenylboronic acid, Pd catalyst, base (Suzuki coupling) | 65-80% | Requires halogenated bicyclic intermediate |
| 3 | Introduction of amine | Reductive amination with NH3 or amine, reducing agent (NaBH3CN) | 60-75% | Performed in methanol or ethanol solvent |
| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | Quantitative | Precipitates as white crystalline solid |
Experimental Conditions and Optimization
- Solvents: Common solvents include ethanol, methanol, dichloromethane, and dimethylformamide (DMF).
- Temperature: Cyclization and coupling steps are typically performed at 0–80°C to optimize yield and selectivity.
- Catalysts: Palladium-based catalysts (Pd(PPh3)4 or PdCl2) are used for coupling reactions.
- Purification: Crystallization from ethanol or ethyl acetate is used to isolate the hydrochloride salt in high purity.
Physicochemical Data Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C13H16NO·HCl |
| Molecular Weight | Approx. 243.73 g/mol (including HCl) |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, ethanol |
| Stability | Stable under normal laboratory conditions |
Summary of Key Research Findings
- The bicyclic oxabicyclo[3.1.1]heptane ring system can be efficiently synthesized via intramolecular cyclizations of epoxide or halohydrin precursors.
- Phenyl substitution is most reliably introduced via palladium-catalyzed cross-coupling reactions on halogenated bicyclic intermediates.
- Reductive amination is a preferred method for installing the methanamine group, providing good yields and stereochemical control.
- Conversion to the hydrochloride salt enhances compound stability and facilitates isolation as a white crystalline solid suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the bicyclic framework, substituents, and functional groups. Below is a detailed analysis:
Structural Analogues with Modified Bicyclic Systems
Key Observations :
- The bicyclo[3.1.1] system in the target compound provides distinct stereoelectronic properties compared to bicyclo[4.1.0] () or bicyclo[3.2.0] () systems.
Functional Group Variants
Key Observations :
- Nitrogen vs. Oxygen Bridges : The 2-aza analog (CAS 2408963-38-0) may exhibit altered basicity and receptor-binding profiles due to the nitrogen atom .
- Sulfur-Containing Analogs : The 4-thia derivative () introduces a sulfur atom, which could influence metabolic stability and redox properties compared to the 3-oxa target compound.
Physicochemical and Pharmacological Implications
- Molecular Weight and Solubility : The target compound (239.75 g/mol) is heavier than analogs like {bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride (161.67 g/mol), suggesting reduced solubility in aqueous media .
- Bioactivity: While direct pharmacological data are absent, the phenyl group in the target compound may enhance interactions with aromatic residues in enzymes or receptors, as seen in CNS-targeting drugs.
Biological Activity
1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride is a bicyclic compound with a unique structural framework that has garnered interest in medicinal chemistry and pharmacology. Its potential biological activities are under investigation, particularly concerning its interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 225.7145 g/mol. The structure features a bicyclic framework that contributes to its biological activity.
Structural Formula
The following table summarizes the structural information:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 225.7145 g/mol |
| CAS Number | 2913241-10-6 |
| SMILES | NC12COCC(C1)(C2)c1ccccc1.Cl |
Biological Activity
Research into the biological activity of this compound is still emerging, but several key areas have been identified:
1. Enzyme Inhibition
Studies have shown that compounds with similar bicyclic structures can act as enzyme inhibitors, particularly in the context of metabolic pathways. For instance, the inhibition of carboxylesterase enzymes, which play a critical role in drug metabolism, has been observed in related compounds, suggesting potential for this compound as a modulator in pharmacokinetics .
2. Neuropharmacological Effects
The bicyclic nature of this compound may facilitate interactions with neurotransmitter systems, possibly influencing dopamine and serotonin pathways. Preliminary studies indicate that related compounds can exhibit psychoactive properties, which warrants further investigation into their effects on mood and cognition.
3. Anticancer Activity
Emerging evidence suggests that bicyclic amines can possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The structural features of this compound may contribute to its ability to inhibit tumor growth through these mechanisms.
Case Studies
While specific case studies on this compound remain limited, analogous compounds have been documented in various research articles:
Case Study 1: Inhibition of Notum
A study focusing on oxadiazolones highlighted their ability to inhibit Notum, an enzyme involved in Wnt signaling, which is crucial for many cellular processes including cancer progression . This suggests that similar structural motifs may yield compounds capable of influencing critical biological pathways.
Case Study 2: Pharmacokinetic Profiles
Research on related bicyclic amines has demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration . These properties are essential for therapeutic applications, particularly in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bicyclic precursors such as 3-oxabicyclo[3.1.1]heptane derivatives. Key steps include:
- Amine functionalization : Reaction with formaldehyde under acidic conditions to introduce the methanamine group.
- Hydrochloride salt formation : Treatment with hydrogen chloride in solvents like ethanol or methanol.
- Purification : Recrystallization or column chromatography to isolate the product.
Analytical validation via NMR and HPLC ensures structural fidelity and purity .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Adhere to GHS guidelines for amine hydrochlorides:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Keep in a dry, cool environment (<25°C) away from oxidizing agents.
Refer to safety data sheets (SDS) for emergency protocols, including first-aid measures for skin/eye contact .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C): Confirms bicyclic structure and substituent positions.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Melting point analysis : Differential Scanning Calorimetry (DSC) ensures consistency with literature values .
Advanced Research Questions
Q. How can structural modifications influence the compound's biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are essential:
- Halogen substitution : Introducing Cl or F at the phenyl ring (e.g., para position) enhances receptor binding affinity via hydrophobic interactions.
- Ring size variation : Replacing the oxabicyclo system with azabicyclo analogs alters pharmacokinetics (e.g., blood-brain barrier penetration).
Use molecular docking to predict target interactions (e.g., serotonin receptors) and validate with in vitro binding assays .
Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis and purification under controlled conditions.
- Advanced spectrometry : High-resolution MS or X-ray crystallography to confirm purity and polymorphic forms.
- Cross-lab validation : Collaborate with independent labs to verify data using standardized protocols .
Q. How can researchers design experiments to identify the compound's biological targets?
- Methodological Answer :
- Target fishing : Use affinity chromatography with immobilized compound to capture interacting proteins.
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cell lines.
- Behavioral assays : In vivo models (e.g., rodent forced swim test) to assess psychoactive effects, followed by receptor knockout validation .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, pH, stoichiometry).
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
